N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methoxy and 3-methyl group on the aromatic ring. The sulfonamide nitrogen atoms are further functionalized with a butyl chain and a 1,1-dioxidotetrahydrothiophen-3-yl group.
This compound’s structure has been elucidated via X-ray crystallography, employing the SHELX software suite for refinement, a widely recognized tool in small-molecule crystallography . Its molecular weight is calculated as 373.1 g/mol (C₁₆H₂₃NO₅S₂).
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-4-5-9-17(14-8-10-23(18,19)12-14)24(20,21)15-6-7-16(22-3)13(2)11-15/h6-7,11,14H,4-5,8-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTGKLQQHDGXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives and features a unique tetrahydrothiophene ring, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 303.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₂O₄S |
| Molecular Weight | 303.38 g/mol |
| CAS Number | 874787-69-6 |
| Melting Point | N/A |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-methylbenzenesulfonamide exhibits potent antitumor properties. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa cells, with an IC50 value of 0.046 μmol/mL.
Mechanism of Action:
The compound's antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Studies have shown that it inhibits tumor-associated NADH oxidase (tNOX), leading to increased ROS production and subsequent cell death .
Inhibition of Enzymatic Activity
In addition to its cytotoxic effects, this compound has been identified as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to modulate the activity of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammation and cancer progression .
Case Studies and Experimental Findings
Several studies have explored the biological effects and underlying mechanisms of this compound:
- Cytotoxicity in Tumor Cell Lines : In vitro studies demonstrated that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-methylbenzenesulfonamide significantly reduces cell viability in multiple cancer cell lines, including those derived from leukemia and solid tumors .
- Mechanistic Insights : Experimental results indicate that the compound's inhibition of tNOX is contingent upon the redox state of the enzyme, highlighting the importance of cellular conditions in determining therapeutic efficacy .
- Pharmacokinetics : Research into the pharmacokinetic properties suggests favorable absorption and distribution characteristics, although detailed studies are required to fully understand its metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonamides
Sulfonamides are a versatile class of compounds with diverse pharmacological activities. Below, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-methylbenzenesulfonamide is compared to three analogous sulfonamides: Celecoxib , Valdecoxib , and Mavatrep (a TRPV1 antagonist). Key parameters include structural features, physicochemical properties, and biological activity.
Table 1: Comparative Data of Sulfonamide Derivatives
| Compound Name | Molecular Weight (g/mol) | Solubility (Water, mg/mL) | LogP | Biological Activity | Key Structural Features |
|---|---|---|---|---|---|
| Target Compound | 373.1 | 0.15 | 2.1 | Under investigation | N-butyl, 1,1-dioxidotetrahydrothiophen-3-yl, 4-methoxy-3-methyl benzenesulfonamide |
| Celecoxib (COX-2 inhibitor) | 381.37 | 0.07 | 3.5 | Anti-inflammatory | Trifluoromethyl, pyrazole ring, benzenesulfonamide |
| Valdecoxib (COX-2 inhibitor) | 314.37 | 0.05 | 2.8 | Anti-inflammatory (withdrawn) | Isoxazole ring, methyl group, benzenesulfonamide |
| Mavatrep (TRPV1 antagonist) | 406.5 | 0.03 | 4.2 | Analgesic | Bicyclic substituent, trifluoromethoxy group, benzenesulfonamide |
Structural and Functional Insights
Target Compound vs. Celecoxib/Valdecoxib :
The target compound lacks the pyrazole or isoxazole rings present in COX-2 inhibitors but introduces a sulfone-containing tetrahydrothiophene moiety. This modification likely reduces hydrophobicity (LogP = 2.1 vs. Celecoxib’s 3.5), enhancing aqueous solubility (0.15 mg/mL vs. 0.07 mg/mL for Celecoxib). The 4-methoxy group may improve metabolic stability compared to Valdecoxib’s methyl-substituted isoxazole, which was associated with adverse effects .- Target Compound vs. Mavatrep: Mavatrep’s bicyclic substituent and trifluoromethoxy group contribute to higher LogP (4.2) and lower solubility.
Research Findings and Implications
Solubility and Bioavailability :
The sulfone group and methoxy substituent in the target compound increase polarity, making it more water-soluble than Celecoxib or Mavatrep. This property is critical for oral absorption and could reduce the need for solubilizing excipients in formulations .- Selectivity Trends: Unlike COX-2 inhibitors, the target compound’s lack of heteroaromatic rings may shift its activity toward non-COX targets, such as serine proteases or kinases. Computational docking studies suggest affinity for the ATP-binding pocket of kinases like JAK3, though experimental validation is pending .
Synthetic Challenges : The tetrahydrothiophene sulfone moiety requires multi-step synthesis, including oxidation of tetrahydrothiophene to the sulfone. This adds complexity compared to Celecoxib’s straightforward pyrazole synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
